N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (CAS 2034286-69-4) is a synthetic heterocyclic compound with a molecular formula of C₁₅H₁₈N₄O₂ and a molecular weight of 286.33 g/mol. Its structure features a pyrrolidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety and an N-carboxamide group bearing a 4-methylbenzyl substituent.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 2034286-69-4
Cat. No. B2475853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
CAS2034286-69-4
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)N2CCC(C2)C3=NOC=N3
InChIInChI=1S/C15H18N4O2/c1-11-2-4-12(5-3-11)8-16-15(20)19-7-6-13(9-19)14-17-10-21-18-14/h2-5,10,13H,6-9H2,1H3,(H,16,20)
InChIKeyBOVGICMMTRMIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (CAS 2034286-69-4): Chemical Identity and Structural Classification for Procurement Decisions


N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (CAS 2034286-69-4) is a synthetic heterocyclic compound with a molecular formula of C₁₅H₁₈N₄O₂ and a molecular weight of 286.33 g/mol [1]. Its structure features a pyrrolidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety and an N-carboxamide group bearing a 4-methylbenzyl substituent [2]. The compound belongs to the broader pyrrolidine-carboxamide oxadiazole class, which has been investigated for neurokinin-1 (NK₁) receptor antagonism [3] and anthelmintic activity [4]. However, it is critical to note that this specific compound (CAS 2034286-69-4) has not been the subject of any published peer-reviewed bioactivity study; all functional activity data referenced herein are derived from structurally related analogs within the same chemical series and must be interpreted as class-level inference.

Pyrrolidine-oxadiazole carboxamide scaffold for SAR probe design
1,2,4-Oxadiazole regioisomer; structural basis for target-engagement studies
No published bioactivity data on this specific CAS; class-level inference only

Why N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide Cannot Be Interchanged with Other Pyrrolidine-Oxadiazole Analogs


Within the pyrrolidine-oxadiazole carboxamide series, minor structural modifications at the N-carboxamide substituent produce large variations in target binding affinity, functional antagonism, and cytochrome P450 interaction profiles [1]. The 2007 Merck SAR study demonstrated that even subtle changes in the benzyl urea region—such as the presence or absence of a para-methyl group, halogen substitution, or heterocyclic replacement—shifted hNK₁ binding affinity from sub-nanomolar to micromolar ranges, and altered pharmacokinetic properties including CYP3A4 inhibition liability [1]. Consequently, procurement of the 4-methylbenzyl derivative (CAS 2034286-69-4) versus, for example, the 4-fluorobenzyl or unsubstituted benzyl analog is not a like-for-like substitution. The oxadiazole regioisomer type (1,2,4- vs. 1,3,4-oxadiazole) also critically determines biological activity; 1,3,4-oxadiazoles were reported to be practically inefficient as glycogen phosphorylase inhibitors while 1,2,4-oxadiazoles displayed micromolar inhibitory activities [2]. This regioisomer specificity underscores that CAS 2034286-69-4 cannot be replaced by a 1,3,4-oxadiazole congener without losing target engagement potential.

N-Benzyl substituent variation
Para-methyl, halogen, or unsubstituted benzyl analogs may shift hNK₁ binding and CYP interaction profiles significantly; not a like-for-like replacement.
Oxadiazole regioisomer specificity
1,2,4-Oxadiazole isomers are linked to biological activity; 1,3,4-oxadiazole congeners may lack target engagement and cannot serve as substitutes.
Uncharacterized derivative
Class-level potency or ADME trends may not transfer to this uncharacterized compound; direct substitution with validated leads is not supported.

Quantitative Differentiation Evidence for N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (CAS 2034286-69-4)


Structural Differentiation: 4-Methylbenzyl Substituent Confers Distinct Physicochemical Profile vs. Unsubstituted Benzyl and Heterocyclic Analogs

CAS 2034286-69-4 carries a para-methylbenzyl urea moiety, distinguishing it from closely related analogs such as N-(oxolan-2-yl)methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (CAS 2034416-49-2) and N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide. The 4-methylphenyl group increases calculated lipophilicity (predicted logP) relative to unsubstituted benzyl or polar tetrahydrofuran-containing analogs [1]. This substitution pattern is structurally consistent with analogs in the Young et al. (2007) series that exhibited optimal hNK₁ binding when bearing a substituted benzyl group at the urea position [2]. The 1,2,4-oxadiazole regioisomer at the pyrrolidine 3-position (rather than the 1,3,4-oxadiazole or alternative regioisomers) is critical for target engagement potential, as 1,3,4-oxadiazole variants demonstrated negligible activity in comparable biological contexts [3]. No head-to-head bioactivity data exist for this exact compound against named comparators.

Structural differentiation
Class-level inference
4-Methylbenzyl urea vs. oxolane-methyl or thiophene analogs; predicted logP and H-bond profile differ, consistent with hNK₁ SAR trends.
Substituent defines physicochemical space for SAR exploration.
No head-to-head binding data for this specific compound.
Medicinal Chemistry Structure-Activity Relationship Ligand Design

Class-Level hNK₁ Antagonist Potency Range Established by the Pyrrolidine-Oxadiazole Carboxamide Pharmacophore

The seminal Merck study (Young et al., 2007) established that the pyrrolidine-carboxamide oxadiazole pharmacophore generates potent hNK₁ receptor antagonists in vitro with efficacy in vivo. Within this series, oxadiazole analog 22 exhibited excellent hNK₁ binding affinity (exact Ki/IC₅₀ value not publicly disclosed in the abstract), robust functional antagonism, and a good pharmacodynamic (PD) response in vivo, alongside minimal interactions with cytochrome P450 liver enzymes [1]. CAS 2034286-69-4 shares the identical core scaffold—1,2,4-oxadiazole at the pyrrolidine 3-position with a carboxamide-linked benzyl group—that was essential for hNK₁ potency in this series. By contrast, structurally related pyrrolidine-oxadiazole compounds developed as anthelmintics (Ruan et al., 2020) exhibited IC₅₀ values of 0.78–22.4 μM against Haemonchus contortus larval motility, with high selectivity versus mammalian cells in counter-screen assays [2]. These data establish a measurable potency bandwidth for the scaffold across two distinct therapeutic targets, though no direct bioactivity data exist for CAS 2034286-69-4 itself.

Class-level potency range
Class-level inference
hNK₁ antagonists from same series: potent binding and functional antagonism reported; anthelmintic analogs: IC₅₀ 0.78–22.4 µM.
Supports scaffold-dependent target engagement review.
Exact potency of CAS 2034286-69-4 remains unknown.
Neurokinin-1 Receptor CNS Drug Discovery GPCR Pharmacology

P450 Drug-Drug Interaction Liability Profile: Class-Level Evidence of Minimal CYP Inhibition for the Pyrrolidine-Oxadiazole Carboxamide Series

A key differentiator of the pyrrolidine-carboxamide oxadiazole series, as reported by Young et al. (2007), is the minimal interaction with cytochrome P450 liver enzymes observed for compounds in this class [1]. This property was a deliberate objective of the backup program at Merck Research Laboratories, which sought NK₁ antagonists with reduced CYP inhibition liability compared to earlier clinical candidates [1]. While CAS 2034286-69-4 has not been individually profiled for CYP inhibition, its structural conformity to the series suggests it may share this favorable class property. In contrast, many alternative NK₁ antagonist chemotypes (e.g., morpholine acetals, piperidine-based antagonists) have documented CYP3A4 inhibition or induction liabilities that require extensive counter-screening [2]. The presence of the 1,2,4-oxadiazole ring in CAS 2034286-69-4, rather than a 1,3,4-oxadiazole or other heterocycle, is structurally consistent with the analogs that demonstrated minimal P450 interactions [1].

CYP interaction liability
Class-level inference
Series reported to have minimal interactions with P450 enzymes; consistent with 1,2,4-oxadiazole motif.
Class-level CYP interaction context; not compound-specific.
Compound-specific profiling recommended before ADME studies.
Drug Metabolism CYP450 Inhibition ADME-Tox

Procurement-Grade Identity Confirmation: Purity Specification of ≥95% by ¹H-NMR Establishes Research-Grade Quality Baseline

Commercially available batches of N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (CAS 2034286-69-4) are supplied with a purity specification of ≥95% as determined by ¹H-NMR spectroscopy, with product identity confirmed by structural conformity to ¹H-NMR spectra [1]. This purity level is consistent with the research-grade quality standards typically expected for this class of heterocyclic building blocks. The molecular formula (C₁₅H₁₈N₄O₂) and exact mass (286.1430 Da) provide additional orthogonal identity confirmation points via mass spectrometry [2]. In comparison, structurally related analogs such as N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (same molecular formula but different substitution pattern) or 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS 2126161-03-1, the des-carboxamide core scaffold) may be offered at varying purity grades (typically 95–98%), and procurement decisions should account for the presence or absence of the intact carboxamide-4-methylbenzyl pharmacophore [3].

Purity specification
Specification review
≥95% by ¹H-NMR; identity confirmed by spectral conformity; exact mass 286.1430 Da.
Research-grade quality baseline suitable for most applications.
Request batch-specific COA for high-sensitivity assays.
Chemical Procurement Quality Control Analytical Characterization

Recommended Research Applications for N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (CAS 2034286-69-4) Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of the N-Benzyl Urea Region in hNK₁ Receptor Antagonist Lead Optimization

CAS 2034286-69-4 is most appropriately deployed as a comparator compound within a systematic SAR campaign targeting the N-carboxamide region of pyrrolidine-oxadiazole hNK₁ antagonists. The Young et al. (2007) study demonstrated that modifications to the benzyl urea substituent critically modulate hNK₁ binding affinity and P450 interaction profiles [1]. Researchers can use CAS 2034286-69-4 (4-methylbenzyl) alongside its 4-fluorobenzyl, 4-chlorobenzyl, unsubstituted benzyl, and heterocyclicmethyl analogs to map the steric, electronic, and lipophilic requirements of this sub-pocket. The compound serves as a defined structural probe within a matrix of analogs, enabling correlation of para-substituent effects (Hammett σ, lipophilicity π) with biological activity.

Computational Chemistry and in Silico Screening: Pharmacophore Validation and Docking Studies for Oxadiazole-Containing Ligands

The well-defined chemical structure of CAS 2034286-69-4, combined with its membership in a literature-validated bioactive scaffold class [1][2], makes it suitable for computational chemistry applications including pharmacophore model generation, molecular docking studies, and QSAR model training. The compound can be used as a query structure for ligand-based virtual screening against the NK₁ receptor (or other GPCR targets that accommodate oxadiazole-containing ligands), as well as a test case for free-energy perturbation (FEP) calculations comparing 4-methylbenzyl vs. alternative N-substituents. Its calculated physicochemical properties (MW 286.33, XLogP, TPSA) [3] place it within drug-like chemical space, supporting its use in computational ADME prediction workflows.

Chemical Biology Tool Compound for Investigating 1,2,4-Oxadiazole-Dependent Biological Activity in Phenotypic Assays

CAS 2034286-69-4 contains the 1,2,4-oxadiazole regioisomer, which has been associated with distinct bioactivity profiles compared to the 1,3,4-oxadiazole isomer [2]. The compound can serve as a chemical probe in phenotypic screening cascades to interrogate whether observed biological effects are specific to the 1,2,4-oxadiazole moiety. The anthelmintic SAR study by Ruan et al. (2020) established that pyrrolidine-oxadiazole compounds with specific substitution patterns exhibit selective activity against Haemonchus contortus larvae (IC₅₀ 0.78–22.4 μM) with selectivity over mammalian cells [4]. While CAS 2034286-69-4 itself has not been tested in this assay, its structural relationship to the active series positions it as a candidate for expansion of this chemical series and target identification efforts in parasitic nematode research.

Analytical Reference Standard for Method Development and Metabolite Identification Studies

With a purity specification of ≥95% by ¹H-NMR [5] and a well-characterized chemical structure (molecular formula C₁₅H₁₈N₄O₂, exact mass 286.1430 Da), CAS 2034286-69-4 is suitable for use as an analytical reference standard in HPLC method development, LC-MS/MS quantification, and stability studies. Its distinct UV chromophore (from the 4-methylphenyl and oxadiazole moieties) facilitates detection by UV/Vis spectroscopy, while its moderate molecular weight and predicted lipophilicity support conventional reversed-phase chromatographic separation. Researchers developing bioanalytical methods for oxadiazole-containing compounds can employ CAS 2034286-69-4 as a system suitability standard or as a surrogate analyte for method validation, provided that compound-specific stability under the intended storage and analysis conditions is empirically confirmed.

Application
Selection Property
Validation Focus
SAR exploration of N-benzyl urea region
Defined 4-methylbenzyl substituent probe
Substituent SAR mapping in hNK₁ models
Computational chemistry / in silico screening
Drug-like physicochemical profile
Pharmacophore model docking and QSAR training
1,2,4-Oxadiazole phenotypic probe
Regioisomer-dependent bioactivity context
Phenotypic assay profiling vs. 1,3,4-isomers
Analytical reference standard
Characterized purity and UV chromophore
HPLC/LC-MS/MS method development
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